molecular formula C14H21NO B13525933 2-(4-Ethoxyphenyl)-6-methylpiperidine

2-(4-Ethoxyphenyl)-6-methylpiperidine

Cat. No.: B13525933
M. Wt: 219.32 g/mol
InChI Key: LMXQPVMHPVXTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-6-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-ethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-6-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-methylpiperidine.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 2-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-6-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Ethoxyphenyl)-6-methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-6-methylpiperidine
  • 2-(4-Ethylphenyl)-6-methylpiperidine
  • 2-(4-Chlorophenyl)-6-methylpiperidine

Uniqueness

2-(4-Ethoxyphenyl)-6-methylpiperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution pattern may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-6-methylpiperidine

InChI

InChI=1S/C14H21NO/c1-3-16-13-9-7-12(8-10-13)14-6-4-5-11(2)15-14/h7-11,14-15H,3-6H2,1-2H3

InChI Key

LMXQPVMHPVXTFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCC(N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.